molecular formula C8H9NO2 B11818126 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone

1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone

Cat. No.: B11818126
M. Wt: 151.16 g/mol
InChI Key: VJFNLSMBIDXRRA-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16256 g/mol This compound features a pyridine ring substituted with a hydroxy group at the 3-position and a methyl group at the 5-position, along with an ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxy-5-methylpyridine with acetic anhydride under acidic conditions to yield the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its hydroxy and ethanone groups can participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

    1-(3-Hydroxy-5-methoxy-pyridin-2-yl)ethanone: Similar structure but with a methoxy group instead of a methyl group.

    1-(3-Hydroxy-5-chloropyridin-2-yl)ethanone: Contains a chlorine atom instead of a methyl group.

    1-(3-Hydroxy-5-ethylpyridin-2-yl)ethanone: Features an ethyl group instead of a methyl group.

Uniqueness: 1-(3-Hydroxy-5-methylpyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and ethanone groups allows for versatile reactivity and potential interactions with various biological targets .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(3-hydroxy-5-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5-3-7(11)8(6(2)10)9-4-5/h3-4,11H,1-2H3

InChI Key

VJFNLSMBIDXRRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)O

Origin of Product

United States

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